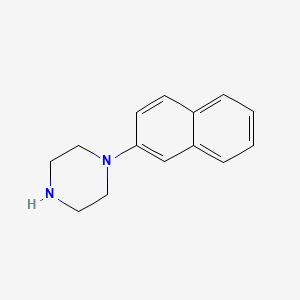

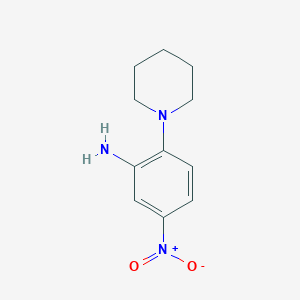

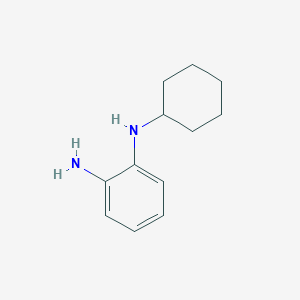

N-(2-aminophenyl)-N-cyclohexylamine

描述

Synthesis Analysis

While specific synthesis methods for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, there are general methods for synthesizing similar compounds. For instance, N-(2-aminophenyl)isoindoles can be prepared by the reaction of o-(bromomethyl)benzophenones with 1,2-phenylenediamines .

Chemical Reactions Analysis

While specific reactions involving “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds such as N-(2-aminophenyl)isoindoles have been studied. These compounds can react with Ac2O to form 1,N-diacetyl- or 1,N,N-triacetyl derivatives .

科学研究应用

1. Synthesis of Secondary Amides

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .

- Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .

- Results or Outcomes: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .

2. Anti-Cancer Drug Synthesis

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of the anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide .

- Methods of Application: The compound was synthesized in a good yield and characterized by different spectroscopic techniques (1H, 13CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .

- Results or Outcomes: The XRD data confirms that the crystal structure is orthorhombic with space group of Pca21 . The intermolecular interactions (N–H … O and N–H … Cg) inside the molecule stabilize the crystal structure .

3. Synthesis of Pyrrolo[1,2-a]-quinoxalines

- Summary of Application: N-(2-Aminophenyl)pyrroles, which can be derived from N-(2-aminophenyl)-N-cyclohexylamine, were found to be convenient reagents for the synthesis of pyrrolo[1,2-a]-quinoxalines .

- Methods of Application: The reaction of N-(2-aminophenyl)pyrroles with equivalents of one-atom synthons led to the formation of С(3а)–С(4) and С(4)–N(5) bonds of the pyrrolo[1,2-a]-quinoxaline system .

- Results or Outcomes: The synthesis of pyrrolo[1,2-a]-quinoxalines was successfully achieved .

4. Synthesis of Secondary Amides

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .

- Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .

- Results or Outcomes: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .

5. Anti-Cancer Drug Synthesis

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of the anti-cancer drug N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide .

- Methods of Application: The compound was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .

- Results or Outcomes: The synthesized compound was characterized by different spectroscopic techniques .

6. Dual Inhibitors for Bcr-Abl and Histone Deacetylase

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the design of novel Bcr-Abl and histone deacetylase dual inhibitors .

- Methods of Application: The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .

- Results or Outcomes: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

7. Synthesis of Secondary Amides

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .

- Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .

- Results or Outcomes: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .

8. Anti-Cancer Drug Synthesis

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of the anti-cancer drug N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide .

- Methods of Application: The compound was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .

- Results or Outcomes: The synthesized compound was characterized by different spectroscopic techniques .

9. Dual Inhibitors for Bcr-Abl and Histone Deacetylase

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the design of novel Bcr-Abl and histone deacetylase dual inhibitors .

- Methods of Application: The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .

- Results or Outcomes: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

未来方向

While specific future directions for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds have been studied for their potential applications. For instance, N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have shown potential to inhibit the receptor-binding domain (RBD) of SARS-CoV-2 spike glycoprotein .

属性

IUPAC Name |

2-N-cyclohexylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQACKMXMLJSWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363986 | |

| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-aminophenyl)-N-cyclohexylamine | |

CAS RN |

74628-31-2 | |

| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。